2-Amino-6-(thiazol-2-yl)-4-(trifluoromethyl)pyrimidine
Description
Properties
Molecular Formula |
C8H5F3N4S |
|---|---|
Molecular Weight |
246.21 g/mol |
IUPAC Name |
4-(1,3-thiazol-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C8H5F3N4S/c9-8(10,11)5-3-4(14-7(12)15-5)6-13-1-2-16-6/h1-3H,(H2,12,14,15) |
InChI Key |
FQHHUVFTVKGTIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=N1)C2=CC(=NC(=N2)N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrimidine Core with Trifluoromethyl Substitution
The synthesis of the pyrimidine nucleus bearing the trifluoromethyl group is a critical step. According to patent literature, 2-amino-4-(trifluoromethyl)pyridine derivatives are prepared via nucleophilic substitution reactions involving halogenated precursors and ammonia under controlled conditions. The reaction typically proceeds in a hydrophilic ether solvent at temperatures ranging from 100 to 200 °C, preferably 130 to 160 °C, over 2 to 24 hours, optimally 4 to 7 hours. This step involves the substitution of halogen atoms by amino groups, followed by a dehalogenation process that can be conducted without isolating intermediates, facilitating industrial scalability and efficiency.
Key reaction parameters from patent EP2527327A1:
| Parameter | Range | Preferred Range |
|---|---|---|
| Reaction Temperature | 100–200 °C | 130–160 °C |
| Reaction Time | 2–24 hours | 4–7 hours |
| Dehalogenation Temp | 20–150 °C | 60–130 °C |
| Dehalogenation Time | 0.5–10 hours | 1–5 hours |
The process yields 2-amino-4-(trifluoromethyl)pyridine as a white crystalline solid, often isolated as acid addition salts such as hydrochlorides or sulfates to improve stability and handling.
Data Tables Summarizing Key Preparation Steps
Research Discoveries and Characterization
- NMR Spectroscopy : Characteristic signals in ^1H NMR for the pyrimidine ring protons and amino groups, and ^13C NMR signals for trifluoromethyl carbons are diagnostic of successful synthesis.
- High-Performance Liquid Chromatography (HPLC) : Used to monitor reaction progress and purity, especially in industrial processes.
- Mass Spectrometry (HRMS) : Confirms molecular weight and structure of intermediates and final products.
- X-ray Crystallography : Employed in structural confirmation of key intermediates and final compounds.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amino group at position 2 and the trifluoromethyl group at position 4 enable regioselective substitutions. Key examples include:
The amino group preferentially reacts under mild alkaline conditions, while the trifluoromethyl group stabilizes adjacent positions for electrophilic attacks .
Multicomponent Reactions (MCRs)
One-pot syntheses efficiently generate complex derivatives:
MCRs leverage the compound’s dual nucleophilic (amino) and electrophilic (pyrimidine C-5) sites .
Cyclization and Ring-Opening Reactions
The thiazole ring participates in annulation and rearrangements:
Cyclization often requires oxidants or Lewis acids to activate the thiazole sulfur .
Functionalization of the Thiazole Moiety
The thiazole ring undergoes electrophilic substitutions and cross-couplings:
Electrophilic substitutions occur preferentially at the thiazole C-5 position due to electron-rich sulfur .
Biological Activity-Driven Modifications
Derivatives are synthesized to enhance pharmacological properties:
Structure-activity relationship (SAR) studies highlight the critical role of the trifluoromethyl group in kinase selectivity .
Stability and Degradation Pathways
The compound undergoes hydrolysis under extreme conditions:
Stability is pH-dependent, with optimal storage at neutral conditions .
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to 2-amino-6-(thiazol-2-yl)-4-(trifluoromethyl)pyrimidine exhibit significant antimicrobial activity. For instance, aminothiazoles have demonstrated efficacy against Mycobacterium tuberculosis and other pathogens. This suggests potential applications in treating bacterial infections.
Anti-inflammatory Effects
Pyrimidine derivatives are known for their anti-inflammatory properties. Some studies have highlighted that modifications to the amino and trifluoromethyl groups can lead to compounds that significantly inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical targets in inflammation pathways.
Antitumor Activity
Recent studies have shown that thiazole-pyrimidine hybrids exhibit promising anticancer activity. For example, novel thiazole-integrated pyridine derivatives have been synthesized, demonstrating superior efficacy against various cancer cell lines compared to standard treatments like 5-fluorouracil. The presence of electron-withdrawing groups such as chlorine enhances their anticancer properties .
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study on Antimicrobial Activity | 2-amino derivatives showed significant inhibition against Mycobacterium tuberculosis | Potential for development as anti-tuberculosis agents |
| Anti-inflammatory Evaluation | Compounds exhibited strong inhibition of COX enzymes | Possible use in treating inflammatory diseases |
| Antitumor Screening | Thiazole-pyrimidine hybrids demonstrated IC50 values lower than standard drugs in various cancer cell lines | Development of new cancer therapies |
Structure-Activity Relationship (SAR) Analysis
The SAR analysis of this compound has revealed that:
Mechanism of Action
The mechanism of action of 2-Amino-6-(thiazol-2-yl)-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Effects
- Thiazole vs. Thiophene : Replacing the thiazole (C₃H₃NS) in the parent compound with thiophene (C₄H₄S) removes a nitrogen atom, reducing hydrogen-bonding capacity but increasing π-electron density .
- Aryl vs. Heteroaryl Substituents : Dichlorophenyl and methoxyphenyl groups at position 6 introduce steric bulk and modulate electronic properties. For example, methoxy groups enhance solubility in polar solvents .
- Hydroxyl vs. Amino Groups: The hydroxyl analog (CAS: 1513-69-5) exhibits stronger hydrogen-bonding interactions, making it suitable for coordination chemistry, whereas the amino group in the parent compound supports nucleophilic reactivity .
Biological Activity
2-Amino-6-(thiazol-2-yl)-4-(trifluoromethyl)pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a pyrimidine ring substituted with a thiazole and a trifluoromethyl group, enhancing its lipophilicity and pharmacokinetic properties. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential.
The molecular formula of this compound is CHFNS, with a molecular weight of approximately 238.2 g/mol. The structural features contribute to its reactivity and biological activity:
- Amino Group : Participates in nucleophilic substitutions.
- Thiazole Ring : Capable of undergoing electrophilic aromatic substitutions.
- Trifluoromethyl Group : Enhances electron-withdrawing properties, influencing reactivity.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. Notably, aminothiazoles have shown promising activity against Mycobacterium tuberculosis, with sub-micromolar minimum inhibitory concentrations (MICs) achieved in various studies .
Table 1 summarizes the antibacterial activities of related compounds:
| Compound Name | Activity Type | MIC (µM) | Reference |
|---|---|---|---|
| 2-Aminothiazole Derivative | Anti-Tubercular | <0.5 | |
| 5-Amino-3-thiazolecarboxamide | Antimicrobial | <1.0 | |
| 6-Amino-1H-pyrimidin-2-one | Antitumor | N/A |
Anti-inflammatory Activity
Pyrimidine derivatives are well-known for their anti-inflammatory effects. Compounds structurally related to this compound have demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. For instance, certain derivatives showed IC values comparable to that of celecoxib, a standard anti-inflammatory drug .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and bacterial growth.
- Cell Proliferation : Studies have indicated that pyrimidine derivatives can significantly inhibit cell proliferation in cancer cell lines, suggesting potential anticancer applications .
- Selective Toxicity : Some analogs exhibit selective toxicity towards mycobacterial species over other bacteria, highlighting their therapeutic potential against specific pathogens .
Case Studies
Several studies have explored the efficacy and safety profiles of compounds related to this compound:
- Study on Mycobacterium tuberculosis : A series of analogs were synthesized and tested for antibacterial activity against M. tuberculosis, demonstrating rapid bactericidal effects .
- Anti-inflammatory Evaluation : In vivo studies using carrageenan-induced paw edema models showed significant reduction in inflammation upon administration of pyrimidine derivatives, with detailed assessments on COX enzyme inhibition .
- Cancer Cell Line Studies : Research on MDA-MB-231 triple-negative breast cancer cells revealed potent inhibitory effects on cell proliferation, with a favorable therapeutic window compared to non-cancerous cells .
Q & A
Q. What are the standard synthetic routes for 2-Amino-6-(thiazol-2-yl)-4-(trifluoromethyl)pyrimidine?
Methodological Answer: The synthesis typically involves multi-step reactions, including reductive amination and oxidation. For example, analogous pyrimidine derivatives are synthesized by oxidizing precursors like 2-amino-6-hydroxymethyl-thieno[2,3-d]pyrimidine using Dess-Martin periodinane (DMP), achieving high yields (91%) under anhydrous conditions . Reductive amination of aldehydes with aryl amines (e.g., 2,5-dimethoxyaniline) using sodium cyanoborohydride at pH 6 can introduce thiazole substituents . Confirm structural integrity via IR (C=O stretching at ~1650 cm⁻¹), ¹H/¹³C NMR (aromatic protons at δ 6.5–8.5 ppm), and elemental analysis .
Q. How is the compound characterized for purity and structural confirmation?
Methodological Answer: Key techniques include:
- Spectroscopy : IR for functional groups (e.g., NH₂ at ~3400 cm⁻¹, CF₃ at 1100–1200 cm⁻¹), ¹H/¹³C NMR for substituent patterns .
- Elemental Analysis : Validate empirical formulas (e.g., C₈H₆F₃N₅S) with ≤0.4% deviation .
- Melting Point : Decomposition >300°C indicates thermal stability .
- Chromatography : TLC and column chromatography monitor reaction progress and purity .
Q. What are common reactivity patterns of this pyrimidine derivative?
Methodological Answer: The trifluoromethyl group enhances electrophilicity, enabling nucleophilic substitutions (e.g., thiazole ring formation via coupling with 2-aminothiazole). The amino group participates in condensation reactions (e.g., Schiff base formation with aldehydes) . Reductive amination with aryl amines is pH-sensitive; sodium cyanoborohydride (pH 6) minimizes side reactions .
Advanced Research Questions
Q. How can synthetic yields be optimized for challenging intermediates?
Methodological Answer:
- Oxidation Optimization : Replace ceric ammonium nitrate with DMP for higher efficiency (91% yield vs. 50–60%) .
- Reductive Amination : Use excess NaBH₃CN (1.5–2 eq) and control pH (6–7) to stabilize intermediates. For unreactive amines (e.g., 2,5-dichloroaniline), pre-form imine intermediates via reflux in dry methanol .
- Solvent Selection : Anhydrous methanol or THF improves reaction homogeneity and reduces hydrolysis .
Q. How to resolve contradictions in spectral data during structural elucidation?
Methodological Answer:
- Dynamic NMR : Detect tautomerism (e.g., keto-enol shifts in pyrimidinones) by variable-temperature ¹H NMR .
- 2D NMR (COSY, HSQC) : Assign overlapping aromatic signals (e.g., thiazole vs. pyrimidine protons) .
- Cross-Validation : Compare experimental data with computational predictions (DFT for ¹³C NMR) or NIST reference spectra .
Q. What strategies are effective for evaluating DHFR inhibition activity?
Methodological Answer:
- Enzyme Assays : Use recombinant DHFR in Tris-HCl buffer (pH 7.4) with NADPH. Monitor absorbance at 340 nm to track NADPH depletion .
- IC₅₀ Determination : Test compound concentrations from 0.1–100 μM. Methotrexate (IC₅₀ = 1–10 nM) serves as a positive control .
- Structural Insights : Perform docking studies (e.g., AutoDock Vina) to correlate substituent effects (e.g., CF₃ hydrophobicity) with binding affinity .
Q. How to design analogs for improved α7-nAChR binding?
Methodological Answer:
- Bioisosteric Replacement : Substitute thiazole with thiophene (higher lipophilicity) or triazole (hydrogen bonding) .
- Substituent Tuning : Introduce electron-withdrawing groups (e.g., -NO₂) on the pyrimidine ring to enhance π-stacking .
- Pharmacokinetic Profiling : Assess metabolic stability via liver microsome assays and blood-brain barrier permeability (PAMPA) .
Q. What crystallographic methods are suitable for resolving its 3D structure?
Methodological Answer:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. SHELXT (direct methods) or SHELXD (dual-space cycling) solves initial phases .
- Refinement : SHELXL refines anisotropic displacement parameters and validates geometry (R₁ < 5% for I > 2σ(I)) .
- Validation : Check for disorder (e.g., CF₃ rotation) using PLATON ADDSYM .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
